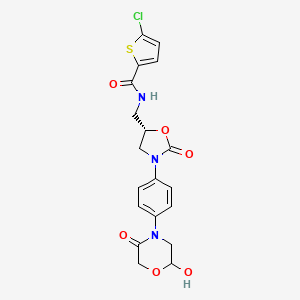

2-Hydroxy-5-oxo-Rivaroxaban

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-[[(5S)-3-[4-(2-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O6S/c20-15-6-5-14(30-15)18(26)21-7-13-8-23(19(27)29-13)12-3-1-11(2-4-12)22-9-17(25)28-10-16(22)24/h1-6,13,17,25H,7-10H2,(H,21,26)/t13-,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDKZHPDNBKQFQ-CWQZNGJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)N3CC(OCC3=O)O)CNC(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N3CC(OCC3=O)O)CNC(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160169-96-9 | |

| Record name | 2-Hydroxy-5-oxo-rivaroxaban | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160169969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXY-5-OXO-RIVAROXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W4FNE7TBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Hydroxy 5 Oxo Rivaroxaban

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. While specific experimental NMR data for 2-Hydroxy-5-oxo-Rivaroxaban is not extensively detailed in publicly available literature, the standard analytical approach would involve a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms in a molecule. The analysis of a ¹H NMR spectrum for 2-Hydroxy-5-oxo-Rivaroxaban would involve examining key parameters:

Chemical Shift (δ): The position of a signal, measured in parts per million (ppm), indicates the electronic environment of a proton. The introduction of a hydroxyl (-OH) group and a ketone (C=O) group in the morpholinone ring would cause significant shifts in the signals of neighboring protons compared to the parent Rivaroxaban (B1684504) molecule.

Integration: The area under each signal is proportional to the number of protons it represents, allowing for a quantitative count of protons in different environments.

Spin-Spin Coupling (J-coupling): The splitting of signals into multiplets reveals information about adjacent protons, helping to establish connectivity within molecular fragments.

A detailed analysis would be required to assign each proton signal to its specific position in the 2-Hydroxy-5-oxo-Rivaroxaban structure.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom typically produces a distinct signal. For 2-Hydroxy-5-oxo-Rivaroxaban, the ¹³C NMR spectrum would be critical for confirming the presence of the additional carbonyl group in the morpholinone ring, which would appear at a characteristic downfield chemical shift (typically 170-220 ppm). The carbon atom bearing the new hydroxyl group would also exhibit a significant shift compared to its counterpart in Rivaroxaban.

To definitively assemble the molecular structure, 2D NMR experiments are employed to map out correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, revealing ¹H-¹H connectivities within the same spin system. It is instrumental in tracing the proton network through the molecule's framework.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. This technique is essential for assigning protons to their respective carbon atoms, simplifying the interpretation of both ¹H and ¹³C spectra.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, which can be used to determine its elemental composition. For 2-Hydroxy-5-oxo-Rivaroxaban, HRMS is essential to confirm the molecular formula derived from the metabolic transformation of Rivaroxaban. The addition of two oxygen atoms and the loss of two hydrogen atoms compared to the parent drug results in the molecular formula C₁₉H₁₈ClN₃O₆S. uni.lu

Table 1: HRMS Data for 2-Hydroxy-5-oxo-Rivaroxaban

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈ClN₃O₆S |

| Monoisotopic Mass | 451.0605 Da |

| [M+H]⁺ (predicted) | 452.06778 m/z |

| [M+Na]⁺ (predicted) | 474.04972 m/z |

| [M-H]⁻ (predicted) | 450.05322 m/z |

Data sourced from PubChem. uni.lu

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of 2-Hydroxy-5-oxo-Rivaroxaban), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. This technique provides valuable insights into the molecular structure by revealing characteristic fragmentation patterns.

The fragmentation pathway of 2-Hydroxy-5-oxo-Rivaroxaban would be expected to show characteristic losses corresponding to different parts of the molecule, such as the chlorothiophene carboxamide moiety and fragments from the modified morpholinone ring. By analyzing these product ions, the location of the hydroxylation and oxidation on the morpholinone ring can be confirmed, complementing the data obtained from NMR spectroscopy. While specific experimental fragmentation data are not detailed in the reviewed literature, this technique remains a cornerstone for the structural confirmation of metabolites.

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Studies

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides information not only on the mass-to-charge ratio of an ion but also on its size and shape, which is described by its rotationally averaged collision cross-section (CCS). This technique is particularly valuable for the study of metabolites like 2-Hydroxy-5-oxo-Rivaroxaban, as it can help to distinguish between isomers and provide insights into the three-dimensional structure of the molecule.

Table 1: Predicted Collision Cross Section (CCS) Values for 2-Hydroxy-5-oxo-Rivaroxaban Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 452.06778 | 203.4 |

| [M+Na]⁺ | 474.04972 | 210.0 |

| [M-H]⁻ | 450.05322 | 214.4 |

| [M+NH₄]⁺ | 469.09432 | 210.7 |

| [M+K]⁺ | 490.02366 | 207.1 |

| [M+H-H₂O]⁺ | 434.05776 | 196.9 |

| [M+HCOO]⁻ | 496.05870 | 210.0 |

| [M+CH₃COO]⁻ | 510.07435 | 211.8 |

| [M+Na-2H]⁻ | 472.03517 | 197.6 |

| [M]⁺ | 451.05995 | 206.5 |

| [M]⁻ | 451.06105 | 206.5 |

Data sourced from PubChem and predicted using CCSbase. uni.lu

These predicted values serve as a reference library for targeted and untargeted metabolomics studies involving rivaroxaban, aiding in the tentative identification of its metabolites.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are fundamental techniques for the identification of functional groups and the analysis of chromophoric systems within a molecule. While specific IR and UV-Vis spectra for 2-Hydroxy-5-oxo-Rivaroxaban are not widely published, the known spectroscopic properties of the parent drug, rivaroxaban, can provide a strong basis for predicting the spectral characteristics of its oxidized metabolite.

Infrared (IR) Spectroscopy: The IR spectrum of rivaroxaban exhibits characteristic absorption bands corresponding to its various functional groups. The formation of 2-Hydroxy-5-oxo-Rivaroxaban introduces a hydroxyl (-OH) group and a ketone (C=O) group within the morpholinone ring. These additions would be expected to produce new, distinct absorption bands in the IR spectrum. Specifically, the hydroxyl group would introduce a broad absorption band in the region of 3200-3600 cm⁻¹, and the new ketone carbonyl would likely show a sharp absorption band around 1700-1750 cm⁻¹, potentially overlapping with the existing carbonyl stretches from the oxazolidinone and amide moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a molecule is determined by its electronic transitions, primarily influenced by conjugated systems and chromophores. Rivaroxaban typically exhibits maximum absorbance peaks around 200 nm and 249 nm. nih.gov The introduction of a hydroxyl and an oxo group to form 2-Hydroxy-5-oxo-Rivaroxaban may lead to a slight shift in the wavelength of maximum absorbance (λmax) due to the alteration of the electronic environment of the chromophores. The exact nature of this shift would depend on the position of the new functional groups and their interaction with the existing conjugated system. Degradation studies of rivaroxaban under various stress conditions, such as exposure to acidic, basic, or UV light, have been monitored using UV-Vis spectroscopy, with a maximum wavelength of 251 nm often being used for detection. ajpsonline.com

Stereochemical Considerations and Chiral Analysis in Oxidized Metabolites

The stereochemistry of a drug and its metabolites is a critical aspect of its pharmacological and toxicological profile. Rivaroxaban is a chiral molecule, commercialized as the pure (S)-enantiomer. windows.net The metabolic process can potentially introduce new chiral centers or alter existing ones, leading to the formation of diastereomers or epimers.

The formation of 2-Hydroxy-5-oxo-Rivaroxaban involves the introduction of a hydroxyl group at the 2-position of the morpholinone ring. This creates a new stereocenter, meaning that this metabolite can exist as two different diastereomers. The enzymatic processes in the body that lead to this oxidation are often stereoselective, meaning one diastereomer may be formed in preference to the other.

Chiral separation techniques, such as Chiral High-Performance Liquid Chromatography (Chiral-HPLC) or Chiral Supercritical Fluid Chromatography (Chiral-SFC), coupled with mass spectrometry, are essential for the separation and identification of these stereoisomers. For the parent compound, rivaroxaban, chiral separation methods have been developed to distinguish between the (S)- and (R)-enantiomers. windows.neteurekaselect.com Similar methodologies would be required to resolve and quantify the different stereoisomers of 2-Hydroxy-5-oxo-Rivaroxaban in biological samples. The development of such a validated chiral method would be crucial for understanding the full metabolic profile of rivaroxaban and the potential differential biological activities of its stereoisomeric metabolites.

Enzymatic Formation and Biosynthetic Pathways of 2 Hydroxy 5 Oxo Rivaroxaban

The Pivotal Role of Cytochrome P450 Isoforms

The initial and rate-limiting steps in the metabolism of Rivaroxaban (B1684504) are predominantly oxidative transformations mediated by the Cytochrome P450 (CYP) superfamily of enzymes. tga.gov.au Two specific isoforms, CYP3A4/5 and CYP2J2, have been identified as the primary catalysts in the oxidative degradation of the morpholinone moiety of Rivaroxaban. tga.gov.aueuropa.euahajournals.orgahajournals.orgwvu.edu This oxidative process is a crucial precursor to the formation of 2-Hydroxy-5-oxo-Rivaroxaban.

Research indicates that CYP3A4/5 accounts for approximately 18% of the total elimination of Rivaroxaban, while CYP2J2 is responsible for about 14%. mdpi.comnih.govnih.gov The main oxidative pathway involves hydroxylation at the morpholinone moiety, leading to the formation of various hydroxylated intermediates. ahajournals.orgahajournals.orgnih.govresearchgate.net One study highlighted that multiple CYP isoforms are involved in the hydroxylation of rivaroxaban, with catalytic rates decreasing in the order of CYP2J2 > 3A4 > 2D6 > 4F3 > 1A1 > 3A5 > 3A7 > 2A6 > 2E1 > 2C9 > 2C19. nih.gov Notably, the intrinsic clearance of rivaroxaban catalyzed by CYP2J2 was found to be significantly higher than that of other CYPs, suggesting its dominant role in the drug's hydroxylation. nih.gov

Table 1: Contribution of Major CYP Isoforms to Rivaroxaban Elimination

| CYP Isoform | Contribution to Elimination |

|---|---|

| CYP3A4/5 | ~18% |

| CYP2J2 | ~14% |

Insights from In Vitro Metabolic Studies

To elucidate the intricate metabolic pathways, researchers have extensively utilized in vitro systems that mimic the physiological environment of the liver, the primary site of drug metabolism.

Unraveling Phase I Metabolism with Liver Microsomes

Incubations of Rivaroxaban with liver microsomes from humans, rats, and dogs have been instrumental in identifying the initial oxidative metabolites. nih.govresearchgate.net These subcellular fractions are rich in CYP enzymes. In these systems, the main metabolites formed are hydroxylated derivatives at the morpholinone moiety, designated as M-2, M-3, and M-8. nih.govresearchgate.net M-2 was identified as the principal metabolite in all microsomal incubations, underscoring the prominence of the CYP-mediated hydroxylation pathway. nih.govresearchgate.net

A Holistic View with Isolated Hepatocyte Systems

Isolated hepatocytes provide a more complete picture of metabolism as they contain both Phase I and Phase II enzymes, as well as necessary cofactors. When Rivaroxaban was incubated with hepatocytes from various species, M-1, a product resulting from the further oxidation and opening of the morpholinone ring of the M-2 metabolite, was identified as the main metabolite. nih.govresearchgate.net This demonstrates the sequential nature of the metabolic process, where initial hydroxylation products are further transformed.

Comparative Enzymatic Formation in Animal Models

Studies comparing the metabolism of Rivaroxaban in rats and dogs with that in humans have revealed both qualitative similarities and quantitative differences. europa.eunih.gov The fundamental metabolic pathways, including the oxidative degradation of the morpholinone moiety, are conserved across these species. europa.eunih.govinoncology.es However, the proportion of metabolites excreted can vary. For instance, rats tend to excrete a higher proportion of Rivaroxaban and its metabolites in feces, whereas humans and dogs excrete a larger amount in urine. europa.eunih.gov In dog urine, the major metabolite was identified as M-4, a glycine (B1666218) conjugate, while in rat urine, M-1 was the most prominent. inoncology.es Despite these quantitative variations, the core enzymatic processes leading to the formation of key metabolites remain consistent, validating the use of these animal models in preclinical studies. europa.eunih.govresearchgate.net

Table 2: Major Rivaroxaban Metabolites in Different In Vitro and In Vivo Systems

| System | Major Metabolite(s) | Species |

|---|---|---|

| Liver Microsomes | M-2, M-3, M-8 | Human, Rat, Dog |

| Hepatocytes | M-1 | Human, Rat, Dog |

| Rat Urine | M-1 | Rat |

| Dog Urine | M-4 | Dog |

Mechanistic Deep Dive: Hydroxylation and Oxidation Events

The formation of 2-Hydroxy-5-oxo-Rivaroxaban is the culmination of a series of specific chemical transformations on the Rivaroxaban molecule. The process is initiated by the CYP3A4/5 and CYP2J2 enzymes, which catalyze the hydroxylation of the morpholinone ring. europa.euahajournals.orgahajournals.org This enzymatic hydroxylation introduces a hydroxyl group, creating an intermediate metabolite (e.g., M-2). nih.govresearchgate.net This initial step is a classic example of a Phase I metabolic reaction, designed to increase the polarity of the drug molecule.

Following hydroxylation, further oxidation occurs. nih.govresearchgate.net The hydroxylated intermediate undergoes subsequent enzymatic action, leading to the cleavage of the morpholinone ring. nih.govnih.govresearchgate.net This ring-opening event is a critical step that ultimately leads to the formation of the 5-oxo moiety. The combination of the initial hydroxylation and the subsequent oxidative ring cleavage results in the final structure of 2-Hydroxy-5-oxo-Rivaroxaban. This sequence highlights the integrated and sequential nature of drug metabolism, where one enzymatic reaction sets the stage for the next, progressively modifying the parent compound into various metabolites.

Kinetic Characterization of Enzymatic Reactions Leading to 2-Hydroxy-5-oxo-Rivaroxaban Formation

The formation of hydroxylated metabolites of Rivaroxaban, a critical step in the pathway to generating compounds such as 2-Hydroxy-5-oxo-Rivaroxaban, is primarily catalyzed by cytochrome P450 (CYP) enzymes. tandfonline.comeuropa.eu Specifically, research has identified CYP3A4 and CYP2J2 as the major isoforms responsible for the oxidative degradation of Rivaroxaban's morpholinone moiety. tandfonline.comeuropa.eu Kinetic studies have been conducted to characterize and compare the efficiency of these enzymatic reactions.

The kinetics of Rivaroxaban metabolism are often described using the Michaelis-Menten model, which quantifies the relationship between the substrate concentration and the rate of an enzymatic reaction. A key parameter in this model is the Michaelis-Menten constant (Kₘ), which represents the substrate concentration at which the reaction velocity is half of its maximum (Vₘₐₓ). A lower Kₘ value signifies a higher affinity of the enzyme for the substrate.

Detailed kinetic analyses using human liver microsomes (HLMs) and recombinant CYP isoenzymes have determined the Kₘ values for Rivaroxaban metabolism. frontiersin.org These findings indicate that CYP2J2 has a notably higher affinity for Rivaroxaban compared to CYP3A4. frontiersin.org

Table 1: Michaelis-Menten Constants (Kₘ) for Rivaroxaban Metabolism

| Enzyme Source | Kₘ (µM) | Reference |

|---|---|---|

| Human Liver Microsomes (HLM) | 22.81 | frontiersin.org |

| Recombinant CYP2J2 | 19.37 | frontiersin.org |

Analytical Methodologies for the Detection, Identification, and Quantification of 2 Hydroxy 5 Oxo Rivaroxaban in Research Matrices

Advanced Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating 2-Hydroxy-5-oxo-Rivaroxaban from its parent compound, rivaroxaban (B1684504), and other related metabolites and impurities. jbino.comnih.gov High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most utilized methods for this purpose. jbino.comjapsonline.com

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of rivaroxaban and its degradation products. nih.gov Method development focuses on optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength to achieve adequate separation and sensitivity.

Several studies have developed stability-indicating HPLC methods capable of separating rivaroxaban from its process-related impurities and degradation products, which would be applicable for the analysis of its metabolites. nih.govnih.gov For instance, an isocratic RP-HPLC method utilized a C18 column with a mobile phase of acetonitrile (B52724) and monobasic potassium phosphate (B84403) buffer (pH 2.9) to separate rivaroxaban from eleven degradation products. nih.gov The optimization of the mobile phase is critical; for example, different ratios of acetonitrile and water or methanol (B129727) are tested to achieve the best separation efficiency. nih.gov

Key considerations for HPLC method development include:

Column Selection: C18 columns are commonly preferred for their ability to separate compounds of moderate polarity like rivaroxaban and its metabolites. nih.govnih.gov

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate buffer) is typical. The pH of the buffer is a critical parameter that affects the retention and peak shape of the analytes. nih.govnih.gov

Detection: UV detection is frequently used, with wavelengths around 249 nm or 250 nm providing good sensitivity for rivaroxaban and its related compounds. nih.govasianjpr.com

Interactive Data Table: Examples of HPLC Methods for Rivaroxaban and its Degradation Products

| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 asianjpr.com |

| Column | Thermo ODS Hypersil C18 (4.6 x 250 mm, 5 µm) | Luna C18 (250 x 4.6 mm, 5 µm) | Phenomenex C18 (250 x 4.6 mm, 5µm) |

| Mobile Phase | Acetonitrile: 25 mM Potassium Phosphate Monobasic (pH 2.9) (30:70 v/v) | Acetonitrile: Water (55:45 v/v) | Methanol: Acetonitrile (50:50 v/v) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |

| Detection | UV at 249 nm | UV at 249 nm | PDA at 250 nm |

| Temperature | Ambient | 40 °C | Not Specified |

Ultra-Performance Liquid Chromatography (UPLC) for Improved Efficiency and Speed

UPLC technology offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. kingston.ac.ukmdpi.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For the analysis of complex mixtures containing multiple metabolites, the increased efficiency of UPLC is particularly beneficial.

UPLC methods have been successfully developed for the analysis of rivaroxaban and its metabolites in various biological matrices. mdpi.comnih.gov These methods often employ C18 columns and gradient elution with mobile phases consisting of acidified water and an organic solvent like acetonitrile. mdpi.comnih.gov The short analysis times, often under 5 minutes, make UPLC ideal for high-throughput screening in research settings. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

Rivaroxaban is a chiral molecule, existing as the (S)-enantiomer. innovareacademics.innih.gov The potential for the formation of chiral metabolites necessitates methods to assess enantiomeric purity. Chiral chromatography is the technique of choice for separating enantiomers.

Methods for the enantiomeric separation of rivaroxaban have been developed using chiral stationary phases (CSPs), such as cellulose-based columns (e.g., Chiralcel OD-H, Lux i-Cellulose-5). innovareacademics.inphenomenex.com These methods can resolve the (S)-enantiomer of rivaroxaban from its (R)-enantiomer impurity. innovareacademics.inphenomenex.com While specific chiral separation methods for the 2-Hydroxy-5-oxo-Rivaroxaban metabolite are not extensively detailed in the literature, the formation of a hydroxyl group can introduce a new chiral center. Therefore, the principles of chiral chromatography established for the parent drug would be the starting point for developing a method to assess the enantiomeric purity of this metabolite.

Interactive Data Table: Example of Chiral HPLC Method for Rivaroxaban

| Parameter | Method Details innovareacademics.in |

| Column | Chiralcel OD-H (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | n-hexane:isopropanol (50:50 v/v) |

| Flow Rate | Not specified (optimized during development) |

| Detection | UV |

| Temperature | 35 °C |

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the structural elucidation and sensitive quantification of drug metabolites. jbino.comjapsonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS combines the separation power of LC with the mass analysis capabilities of MS. It is a powerful technique for identifying metabolites in complex biological samples. kingston.ac.uk Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, where molecules are ionized before being separated based on their mass-to-charge ratio (m/z).

LC-MS has been used to identify various degradation products and metabolites of rivaroxaban. inoncology.eskingston.ac.uk By analyzing the mass spectra, researchers can propose structures for unknown compounds formed during metabolism or degradation studies. kingston.ac.uk For instance, electrospray ionization (ESI) is a commonly used soft ionization technique that keeps the molecule intact, providing the molecular weight of the metabolite. inoncology.eskingston.ac.uk

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Selective and Sensitive Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high selectivity and sensitivity. researchgate.netloinc.org This technique involves multiple stages of mass analysis. In a typical setup, a precursor ion (e.g., the molecular ion of 2-Hydroxy-5-oxo-Rivaroxaban) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity, minimizing interference from matrix components. mdpi.com

Numerous LC-MS/MS methods have been validated for the quantification of rivaroxaban in human plasma and urine, and these can be adapted for its metabolites. nih.govnih.gov These methods often achieve very low limits of quantification (LOQ), enabling the measurement of trace amounts of metabolites. researchgate.net For example, a validated LC-MS/MS method for rivaroxaban in human plasma achieved a linear range of 1-600 ng/mL. nih.gov The development of such methods for 2-Hydroxy-5-oxo-Rivaroxaban would involve optimizing the MS parameters, including the selection of specific precursor and product ion transitions.

Interactive Data Table: Examples of LC-MS/MS Methods for Rivaroxaban Analysis

| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 nih.gov |

| Instrument | Triple Quadrupole MS | UPLC-MS/MS | LC-MS/MS |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 3.5 µm) | Not specified |

| Mobile Phase | Gradient of 10 mM Ammonium Acetate (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) | Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) | Not specified |

| Flow Rate | 0.4 mL/min | Not specified | Not specified |

| Ionization | ESI Positive | ESI Positive | Not specified |

| Linear Range | 0.5-400 ng/mL (Plasma) | 2–500 ng/mL | 1-600 ng/mL (Plasma) |

Method Development and Validation for Analytical Research Purposes

For the parent compound Rivaroxaban, numerous validated analytical methods exist, which could serve as a starting point for developing a method for its metabolites. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Tandem Mass Spectrometry (LC-MS/MS), are the most common techniques due to their high sensitivity and specificity. japsonline.comactascientific.com These methods are validated according to international guidelines, ensuring they are reliable for their intended purpose. actascientific.com

A typical validation for an LC-MS/MS method for Rivaroxaban in human plasma would include:

Specificity: The ability to detect and quantify the analyte without interference from other components in the sample matrix. actascientific.com

Linearity: A demonstrated linear relationship between the instrument response and the known concentration of the analyte. For Rivaroxaban, linear ranges are often established from approximately 0.5 to 500 ng/mL. actascientific.comnih.gov

Accuracy and Precision: Accuracy measures how close the determined value is to the true value, while precision measures the repeatability of the results. For bioanalytical methods, acceptance criteria are typically within ±15% (or ±20% at the lower limit of quantification). actascientific.com

Limits of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. For Rivaroxaban in plasma using LC-MS/MS, the LOQ can be as low as 0.5 ng/mL. actascientific.com

While these principles and general ranges for the parent drug are known, specific data tables and findings from studies validating a method for "2-Hydroxy-5-oxo-Rivaroxaban" are absent from the reviewed literature.

Sample Preparation Techniques for Complex Biological and Environmental Samples in Research

Effective sample preparation is crucial to remove interfering substances from biological and environmental matrices and to concentrate the analyte before analysis. For Rivaroxaban and its metabolites in biological fluids like plasma, urine, or blood, several techniques are employed. japsonline.com

Commonly used methods include:

Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to a plasma sample to precipitate proteins, which are then removed by centrifugation. nih.govjapsonline.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE): This is a more selective technique where the analyte is retained on a solid sorbent material while interferences are washed away. The analyte is then eluted with a small volume of solvent. researchgate.net

While these techniques are standard for the analysis of drugs and metabolites in biological samples, specific protocols optimized and validated for the extraction of "2-Hydroxy-5-oxo-Rivaroxaban" have not been detailed in the available research. The recovery efficiency and potential for matrix effects would need to be specifically evaluated for this compound during method development.

Comparative Metabolic Profiling and Interrelationship with Other Rivaroxaban Metabolites

Comprehensive Profiling of Rivaroxaban (B1684504) Metabolites in Preclinical In Vitro and In Vivo Models

The metabolic fate of rivaroxaban has been extensively studied across various preclinical systems, including in vitro models like liver microsomes and hepatocytes from humans, rats, and dogs, as well as in in vivo animal models. nih.govinoncology.es These studies reveal a consistent metabolic profile, with differences being more quantitative than qualitative across species. europa.eu

In in vitro incubations with liver microsomes from rats, dogs, and humans, the primary metabolic reaction is oxidation. nih.gov The main metabolite formed in these systems is the hydroxylated derivative M-2 (2-Hydroxy-5-oxo-Rivaroxaban), produced via hydroxylation of the morpholinone moiety. nih.gov Other minor hydroxylated metabolites, such as M-3, M-8, and M-9 (formed by hydroxylation of the oxazolidinone moiety), are also identified. nih.gov

When using the more complex in vitro system of hepatocytes, which contains a broader array of enzymes, the metabolic profile shifts. While M-2 is formed, it is rapidly and further oxidized, leading to the morpholinone ring-opened product, M-1, which becomes the main metabolite observed in hepatocyte incubations. nih.gov Other pathways, such as amide hydrolysis leading to metabolites M-7, M-13, and M-15, are also active in hepatocytes. nih.gov

In vivo studies in rats, dogs, and humans show that unchanged rivaroxaban is the most abundant component in plasma, accounting for the vast majority of the circulating drug-related material. inoncology.esfrontiersin.org No major or pharmacologically active metabolites have been detected in circulation in significant amounts. inoncology.esahajournals.org The most prominent metabolite found in plasma is M-1, though it represents only a small fraction of the total drug exposure. nih.govinoncology.es M-2 is also detected in the plasma of rats and dogs, alongside other minor metabolites. inoncology.es

The following table summarizes the key rivaroxaban metabolites identified in various preclinical models.

| Metabolite | Metabolic Transformation | Detected In Vitro Models | Detected In Vivo Models | Reference |

|---|---|---|---|---|

| 2-Hydroxy-5-oxo-Rivaroxaban (M-2) | Hydroxylation of Morpholinone Moiety | Liver Microsomes (main metabolite), Hepatocytes | Rat Plasma, Dog Plasma | nih.govinoncology.es |

| M-1 | Oxidative Cleavage of M-2 | Hepatocytes (main metabolite), Liver Microsomes | Human, Rat, Dog Plasma (most prominent minor metabolite); Human, Rat, Dog Excreta (main metabolite) | nih.govinoncology.es |

| M-9 | Hydroxylation of Oxazolidinone Moiety | Liver Microsomes | Rat Plasma | nih.govinoncology.es |

| M-7 | Amide Hydrolysis (Morpholinone Ring) | Hepatocytes | Dog Plasma | nih.govinoncology.es |

| M-4 | Glycine (B1666218) Conjugation of M-13 | Hepatocytes | Human Excreta | nih.goveuropa.eu |

Quantitative Comparison of 2-Hydroxy-5-oxo-Rivaroxaban Abundance Relative to Other Metabolites (e.g., M-1, M-2, M-9)

Quantitative analysis reveals that while 2-Hydroxy-5-oxo-Rivaroxaban (M-2) is a crucial mechanistic intermediate, its concentration varies significantly depending on the biological system being analyzed.

In plasma across all species studied, metabolites are present at very low levels compared to the parent drug. nih.gov Unchanged rivaroxaban constitutes approximately 89% of the total radioactivity area under the curve (AUC) in human plasma, indicating that metabolites have minimal presence in circulation. nih.gov The ring-opened metabolite, M-1, is the most prominent of these minor metabolites, but still only accounts for approximately 3% to 6% of the total radioactivity AUC in the plasma of humans, rats, and dogs. nih.govinoncology.es The precursor, M-2 (2-Hydroxy-5-oxo-Rivaroxaban), is detected at even lower concentrations in plasma. inoncology.es

The relative abundance is markedly different in metabolic systems. In liver microsomal incubations, M-2 is the primary and main metabolite formed. nih.gov However, in hepatocytes, the rapid sequential metabolism shifts the profile, making M-1 the main metabolite. nih.gov

In human excreta, where metabolites are more concentrated, a clearer quantitative picture emerges. Following a dose, a significant portion is excreted as metabolites. M-1 is the main metabolite found in excreta. inoncology.es An analysis reported in an FDA review provided the following approximate distribution in human excreta as a percentage of the administered dose:

M-1: ~13-14%

M-4: ~8%

This data underscores that while M-2 (2-Hydroxy-5-oxo-Rivaroxaban) is the initial product of the major oxidative pathway, its transient nature means it is less abundant in vivo than its downstream product, M-1.

| Metabolite | Relative Abundance in Plasma (In Vivo) | Relative Abundance in Liver Microsomes (In Vitro) | Relative Abundance in Hepatocytes (In Vitro) | Reference |

|---|---|---|---|---|

| Rivaroxaban (Parent Drug) | Major Component (~89% of AUC) | N/A (Substrate) | N/A (Substrate) | nih.gov |

| 2-Hydroxy-5-oxo-Rivaroxaban (M-2) | Minor / Trace | Main Metabolite | Intermediate | nih.govinoncology.es |

| M-1 | Most Prominent Minor Metabolite (~3-6% of AUC) | Minor | Main Metabolite | nih.govnih.govinoncology.es |

| M-9 | Minor / Trace | Minor | Minor | nih.govinoncology.es |

Investigation of the Metabolic Pathway Branching and Sequential Transformations Involving 2-Hydroxy-5-oxo-Rivaroxaban

The metabolism of rivaroxaban proceeds via three primary pathways, with the oxidative degradation of the morpholinone moiety being the most significant. inoncology.es This major pathway involves a clear sequential transformation in which 2-Hydroxy-5-oxo-Rivaroxaban (M-2) is the initial intermediate.

The sequence is as follows:

Rivaroxaban undergoes hydroxylation at the morpholinone ring to form 2-Hydroxy-5-oxo-Rivaroxaban (M-2) . nih.govnih.govfda.gov

M-2 is then subject to further oxidation, which results in the cleavage of the morpholinone ring to form the acidic metabolite M-1 . nih.govnih.gov

This M-2 to M-1 transformation represents the main metabolic route for rivaroxaban. europa.eu

Branching from this main oxidative pathway are two other, less prominent metabolic routes:

Hydrolysis of the lactam amide bond within the morpholinone ring. ahajournals.org

Hydrolysis of the central chlorothiophene amide bond , which generates metabolites M-13 and M-15. nih.goveuropa.eu

These hydrolytic pathways represent independent branches of biotransformation that compete with the oxidative degradation route. The formation of 2-Hydroxy-5-oxo-Rivaroxaban is therefore the committed step of the principal metabolic cascade.

Correlation between Enzyme Activities and Metabolite Formation Rates in Research Models

The formation of 2-Hydroxy-5-oxo-Rivaroxaban (M-2) and its subsequent products is directly correlated with the activity of specific cytochrome P450 (CYP) enzymes. europa.eumdpi.com In vitro studies have identified CYP3A4 and CYP2J2 as the primary enzymes responsible for catalyzing the oxidative degradation of rivaroxaban's morpholinone moiety, which is the reaction that produces M-2. europa.euahajournals.org

The contribution of these enzymes to the total clearance of rivaroxaban has been quantified:

CYP3A4 is responsible for approximately 18% of total elimination. nih.govmdpi.com

CYP2J2 is responsible for approximately 14% of total elimination. nih.govmdpi.com

A direct correlation between the activity of these enzymes and the rate of metabolite formation has been demonstrated in drug-drug interaction studies. When rivaroxaban is co-administered with potent inhibitors of CYP3A4, its metabolic clearance is reduced, leading to increased plasma concentrations of the parent drug. nih.gov For instance, studies with tyrosine kinase inhibitors that inhibit CYP3A4 and CYP2J2 showed a potent reduction in the formation of rivaroxaban's main metabolite, confirming that the rate of this pathway is dependent on the functional activity of these enzymes. nih.govfrontiersin.org

| Enzyme | Role in Rivaroxaban Metabolism | Contribution to Total Clearance | Reference |

|---|---|---|---|

| CYP3A4/3A5 | Catalyzes formation of 2-Hydroxy-5-oxo-Rivaroxaban (M-2) via oxidation of the morpholinone moiety. | ~18% | nih.goveuropa.eumdpi.com |

| CYP2J2 | Catalyzes formation of 2-Hydroxy-5-oxo-Rivaroxaban (M-2) via oxidation of the morpholinone moiety. | ~14% | nih.goveuropa.eumdpi.com |

| CYP-Independent Hydrolysis | Catalyzes amide bond cleavage (minor pathway). | ~14% | nih.gov |

Theoretical and Computational Chemistry Approaches in 2 Hydroxy 5 Oxo Rivaroxaban Research

Molecular Modeling and Docking Simulations for Enzyme-Metabolite Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interactions between small molecules, like 2-Hydroxy-5-oxo-Rivaroxaban, and biological macromolecules, such as metabolizing enzymes. These simulations provide a three-dimensional view of how the metabolite might bind to the active site of an enzyme, offering insights into the forces driving the interaction and the potential for metabolism.

Rivaroxaban (B1684504) itself is known to be a substrate for several cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP2J2, and to a lesser extent, CYP2D6. plos.orgresearchgate.net Molecular docking studies have been employed to understand the binding of Rivaroxaban to these enzymes. plos.orgnih.gov For instance, docking simulations have shown that Rivaroxaban binds to the active site of CYP2J2 through various interactions, including π-alkyl bonds, carbon-hydrogen bonds, and alkyl interactions. nih.gov Such studies can be extended to its metabolites, including 2-Hydroxy-5-oxo-Rivaroxaban, to predict their affinity for and potential inhibition of these enzymes.

The process typically involves obtaining the three-dimensional structures of the enzymes, often from protein data banks, and generating a 3D model of the metabolite. plos.orgnih.gov Docking software, such as AutoDock Vina or iGemDock, can then be used to predict the most likely binding poses of the metabolite within the enzyme's active site. plos.orgekb.eg The strength of this interaction is often quantified by a binding energy or docking score, which can help in ranking the likelihood of interaction with different enzymes. plos.orgmdpi.com

| Enzyme | Parent Compound | Docking Software Used | Key Findings/Predictions |

|---|---|---|---|

| CYP1A2, CYP2A6, CYP2B6, CYP2D2, CYP3A4, CYP2J2 | Rivaroxaban | AutoDock Vina | Evaluated binding energies to assess potential drug-drug interactions with EGFR tyrosine kinase inhibitors. plos.org |

| CYP2J2, CYP3A4, CYP2D6, and other CYPs | Rivaroxaban | Not specified | Showed that Rivaroxaban is principally bound to CYP2J2 by π-alkyl, carbon-hydrogen, and alkyl interactions. nih.gov |

| Bovine Serum Albumin (BSA) | Rivaroxaban | MOE-2014 | Identified the principal binding site of Rivaroxaban on BSA, which is important for its pharmacokinetic properties. nih.gov |

| Factor Xa | Rivaroxaban and other inhibitors | iGemDock v2.1, AutoDock Vina | Predicted the anti-activating factor X activity and analyzed the binding modes of potential anticoagulants. ekb.egmdpi.com |

Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, often based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.gov These methods can provide detailed information about the geometry, energy, and electronic properties of 2-Hydroxy-5-oxo-Rivaroxaban, which are crucial for understanding its chemical behavior and metabolic fate.

Such calculations can be used to determine key parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and bond dissociation energies. This information helps in identifying the most reactive sites within the molecule, predicting its susceptibility to further oxidation or other metabolic reactions. For instance, the sites most prone to electrophilic or nucleophilic attack can be pinpointed, offering clues about how the metabolite might interact with other molecules in a biological system.

Furthermore, quantum chemical methods can be used to model the entire reaction pathway of metabolic transformations. By calculating the energies of reactants, transition states, and products, researchers can determine the activation barriers and reaction energies for processes like hydroxylation and oxidation, which are involved in the formation of 2-Hydroxy-5-oxo-Rivaroxaban from its parent drug. bohrium.com These theoretical calculations provide a mechanistic understanding that is often difficult to obtain through experimental means alone. nih.gov

| Computational Method | Molecule(s) Studied | Properties Calculated | Key Insights |

|---|---|---|---|

| Density Functional Theory (DFT) with B3LYP functional | Novel Factor Xa inhibitors | Molecular geometry, dihedral angles, harmonic vibrational frequencies | Accurate determination of molecular structures and conformations. nih.gov |

| DFT with B97D functional and CPCM solvation model | Novel Factor Xa inhibitors | Solvation energies | Quantified the significant effect of the solvent on the energies of the molecules. nih.gov |

| Gaussian09 with B3LYP-D3BJ functional | 4,7-dihydroxycoumarin derivatives | Potential Energy Surface, FT-IR, NMR, UV-Vis spectra, QTAIM analysis | Elucidated structural, spectroscopic, and electronic properties, identifying stabilizing interactions. bohrium.com |

Prediction of Metabolic Hot Spots and Sites of Oxidation via In Silico Tools

A variety of in silico tools and software platforms are available to predict the metabolic fate of drug candidates and their metabolites. nih.govmdpi.com These tools utilize knowledge-based systems, machine learning algorithms, or a combination of both to identify "metabolic hot spots" – the atoms or functional groups within a molecule that are most likely to undergo metabolic transformation.

For a molecule like 2-Hydroxy-5-oxo-Rivaroxaban, which is already a product of metabolism, these tools can predict the likelihood of further metabolic reactions. This is crucial for understanding its complete clearance pathway and identifying any potential downstream metabolites that might have pharmacological activity or toxicity. The oxidative degradation of the morpholinone moiety is a major metabolic pathway for Rivaroxaban, and tools can predict the specific sites within this and other parts of the molecule that are susceptible to further oxidation. inoncology.es

Software such as BioTransformer, Meteor, and those integrated into platforms like the QSAR Toolbox can simulate the metabolic transformations mediated by various enzyme systems, including CYPs. nih.gov These predictions are based on large databases of known metabolic reactions and can significantly aid in the early identification of potential metabolites, guiding analytical efforts to detect them in in vitro or in vivo systems. news-medical.net

| In Silico Tool/Platform | Approach | Application in Drug Metabolism |

|---|---|---|

| BioTransformer, Meteor, TIMES, QSAR Toolbox | Knowledge-based systems, expert systems | Generate predictions of potential metabolites to guide suspect screening analysis in LC-MS studies. nih.gov |

| Optibrium's mechanistic metabolism models | Mechanistic models for various enzymes (CYP, AOX, FMO, UGT, SULT) | Predict routes, sites, and products of metabolism to mitigate risks of unexpected metabolism in late-stage drug development. news-medical.net |

| Physiologically Based Pharmacokinetic (PBPK) models | Simulation of absorption, distribution, metabolism, and excretion | Predict drug-drug interactions and the impact of organ impairment on drug pharmacokinetics. researchgate.netmdpi.com |

Development of Structure-Metabolism Relationships for Oxidized Rivaroxaban Derivatives

By systematically studying a series of oxidized Rivaroxaban derivatives, including 2-Hydroxy-5-oxo-Rivaroxaban, researchers can develop structure-metabolism relationships (SMRs). These relationships aim to correlate specific structural features of the molecules with their metabolic stability and the types of metabolic reactions they undergo. Quantitative Structure-Activity Relationship (QSAR) models can also be extended to predict metabolic properties, forming Quantitative Structure-Metabolism Relationships (QSMRs). mdpi.comnih.gov

These studies can reveal which parts of the Rivaroxaban scaffold are most susceptible to metabolism and how metabolic changes impact the molecule's properties. frontiersin.org This knowledge is invaluable for the design of new drug candidates with improved metabolic stability and predictable pharmacokinetic profiles. By understanding the SMRs of oxidized Rivaroxaban derivatives, medicinal chemists can make more informed decisions to create safer and more effective anticoagulants. nih.gov

| Compound Series | Analytical Approach | Key Findings/Goals |

|---|---|---|

| Anthranilamide derivatives | Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) | Developed 3D-QSAR models to understand the structural requirements for multidrug resistance modulation. frontiersin.org |

| Diverse Factor Xa inhibitors (1121 compounds) | Mechanistic and Predictive QSAR analysis | Identified both reported and novel pharmacophoric features crucial for anti-thrombotic activity. nih.gov |

| 3-Oxybenzamides (107 molecules) | 3D-QSAR | Created a model with good statistical performance to predict the activity of Factor Xa inhibitors. nih.gov |

Future Directions and Emerging Research Avenues for 2 Hydroxy 5 Oxo Rivaroxaban

Exploration of Novel Synthetic Pathways for Green Chemistry Principles

The synthesis of complex pharmaceutical compounds and their metabolites is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. instituteofsustainabilitystudies.comthepharmajournal.commdpi.com For a compound like 2-Hydroxy-5-oxo-Rivaroxaban, future research into its synthesis will likely focus on developing novel pathways that are both efficient and environmentally benign.

Key Green Chemistry Principles Applicable to Synthesis:

| Principle | Application in Synthesis of 2-Hydroxy-5-oxo-Rivaroxaban |

| Waste Prevention | Designing synthetic routes with high atom economy to minimize the generation of byproducts. |

| Use of Safer Solvents | Replacing traditional volatile organic compounds with greener alternatives like water, supercritical fluids, or bio-solvents. drugpatentwatch.com |

| Catalysis | Employing highly selective catalysts, including biocatalysts (enzymes), to drive reactions under milder conditions and reduce energy consumption. jddhs.com |

| Design for Degradation | While the focus is on synthesis, understanding the molecule's structure can inform the design of future drugs that degrade into benign products. jddhs.com |

Future synthetic strategies could involve enzymatic hydroxylation of a Rivaroxaban (B1684504) precursor, which would offer high stereo- and regioselectivity, thereby reducing the need for complex purification steps. The use of flow chemistry could also enable safer and more efficient reactions by allowing for precise control over reaction parameters and minimizing the scale of hazardous operations.

Integration with Advanced Metabolomics Platforms for Systems-Level Understanding

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to understand the biological implications of drug metabolites. omicstutorials.com Advanced metabolomics platforms, such as high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are essential tools for identifying and quantifying metabolites like 2-Hydroxy-5-oxo-Rivaroxaban in biological samples. nih.govnih.gov

The integration of these platforms can provide a systems-level understanding of how 2-Hydroxy-5-oxo-Rivaroxaban interacts with metabolic pathways. For instance, untargeted metabolomics could reveal unexpected alterations in endogenous metabolite profiles following exposure to this compound, offering insights into its potential off-target effects. nih.gov

Advanced Metabolomics Workflow for Studying 2-Hydroxy-5-oxo-Rivaroxaban:

| Step | Description | Key Technologies |

| Sample Preparation | Extraction of metabolites from biological matrices such as plasma, urine, or tissue. omicstutorials.com | Solid-phase extraction, liquid-liquid extraction. |

| Metabolite Separation and Detection | Separation of complex metabolite mixtures followed by their detection and characterization. | LC-MS/MS, GC-MS, NMR. nih.govnih.gov |

| Data Analysis | Statistical analysis to identify significant changes in metabolite levels and pathway analysis to interpret biological relevance. | MetaboAnalyst, KEGG Pathway Database. metaboanalyst.caahajournals.org |

| Biomarker Discovery | Identification of metabolites that can serve as biomarkers for drug efficacy or toxicity. omicstutorials.com | ROC curve analysis. metaboanalyst.ca |

By applying these advanced techniques, researchers can build a comprehensive metabolic profile associated with 2-Hydroxy-5-oxo-Rivaroxaban, which is crucial for understanding its complete pharmacological and toxicological profile.

Development of Biosensors and Analytical Probes for Specific Detection

The rapid and specific detection of drug metabolites is a significant challenge in clinical and environmental monitoring. Biosensors, which combine a biological recognition element with a physical transducer, offer a promising solution for the selective detection of compounds like 2-Hydroxy-5-oxo-Rivaroxaban. tandfonline.com

Future research in this area will likely focus on the development of novel biosensors with high sensitivity and selectivity. Electrochemical biosensors, for example, can be designed using enzymes or antibodies that specifically interact with the target metabolite, generating a measurable electrical signal. nih.govnih.gov

Potential Biosensor Technologies for 2-Hydroxy-5-oxo-Rivaroxaban Detection:

| Biosensor Type | Principle of Operation | Potential Advantages |

| Electrochemical | Measures changes in current, potential, or impedance resulting from the binding of the target molecule to a bioreceptor on an electrode surface. nih.govnih.gov | High sensitivity, low cost, and potential for miniaturization. nih.gov |

| Optical | Detects changes in light properties (e.g., absorbance, fluorescence, or surface plasmon resonance) upon interaction of the analyte with the sensing element. tandfonline.com | High specificity and real-time monitoring capabilities. |

| Aptamer-Based | Utilizes short, single-stranded DNA or RNA molecules (aptamers) that can bind to specific targets with high affinity and specificity. | High stability and ease of synthesis compared to antibodies. |

The development of such biosensors would enable real-time monitoring of 2-Hydroxy-5-oxo-Rivaroxaban levels in patients, contributing to personalized medicine. Furthermore, these tools could be adapted for environmental screening to assess the presence of this compound in water sources.

Investigation of its Formation in Environmental Degradation Processes

The increasing use of pharmaceuticals has led to concerns about their environmental fate and the potential for the formation of transformation products. janusinfo.se Rivaroxaban has been shown to be susceptible to degradation under various environmental conditions, such as exposure to light and changes in pH. ajpsonline.comsphinxsai.comresearchgate.net It is plausible that 2-Hydroxy-5-oxo-Rivaroxaban could be one of the degradation products formed during these processes.

Future research should focus on simulating environmental conditions to study the degradation pathways of Rivaroxaban and identify the resulting products. This can be achieved through controlled laboratory experiments that mimic natural degradation processes, such as photolysis, hydrolysis, and biodegradation.

Key Areas for Environmental Degradation Research:

Photodegradation Studies: Investigating the breakdown of Rivaroxaban under simulated sunlight to determine if 2-Hydroxy-5-oxo-Rivaroxaban is a photoproduct.

Hydrolysis Studies: Assessing the stability of Rivaroxaban in aqueous solutions at different pH levels to understand its potential for transformation in aquatic environments.

Biodegradation in Wastewater Treatment: Studying the fate of Rivaroxaban in wastewater treatment plants to see if microbial activity leads to the formation of 2-Hydroxy-5-oxo-Rivaroxaban.

Ecotoxicological Assessment: Evaluating the potential environmental risks associated with 2-Hydroxy-5-oxo-Rivaroxaban if it is found to be a persistent environmental contaminant.

Understanding the environmental formation of 2-Hydroxy-5-oxo-Rivaroxaban is essential for a complete environmental risk assessment of the parent drug, Rivaroxaban. janusinfo.se

Q & A

Q. What PPE and disposal protocols are critical for handling 2-Hydroxy-5-oxo-Rivaroxaban in laboratory settings?

- Methodological Answer : Use EN 166-compliant goggles, nitrile gloves (tested for permeability), and fire-resistant lab coats. For spills, collect with absorbent materials (e.g., vermiculite) and dispose via incineration (≥1200°C) per EPA guidelines. Avoid aqueous release due to chronic aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.